molecular formula C82H54O52 B1256154 Sanguiin H-6

Sanguiin H-6

Cat. No.: B1256154
M. Wt: 1871.3 g/mol
InChI Key: FFZOOOCGCNFHAQ-GWOIDVGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sanguiin H-6 is typically isolated from natural sources rather than synthesized due to its complex structure. The isolation process involves extracting the compound from plant materials using solvents like methanol or ethanol, followed by purification steps such as liquid-liquid extraction, column chromatography, and high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound is not common due to the complexity and cost associated with its extraction and purification. Most of the available this compound is obtained from natural sources, particularly from berries and other plants in the Rosaceae family .

Chemical Reactions Analysis

Types of Reactions

Sanguiin H-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sanguiin H-6 has a wide range of scientific research applications, including:

Mechanism of Action

Sanguiin H-6 exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Antimicrobial and Antiviral Activity: Inhibits the growth of bacteria and viruses by interfering with their metabolic processes and replication.

    Anticancer Activity: Induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation.

    Anti-inflammatory Activity: Reduces inflammation by modulating the production of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Sanguiin H-6 is unique among ellagitannins due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its higher molecular weight and more complex structure, which contribute to its unique biological activities and potential therapeutic applications .

Properties

Molecular Formula

C82H54O52

Molecular Weight

1871.3 g/mol

IUPAC Name

[(1R,2S,19R,20R,22R)-36-[5-[[(1R,2S,19R,20S,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32(37),33,35-dodecaen-20-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C82H54O52/c83-23-1-14(2-24(84)45(23)93)71(112)133-81-70-68(130-77(118)20-9-30(90)50(98)57(105)39(20)41-22(79(120)132-70)11-32(92)52(100)59(41)107)65-35(126-81)13-123-74(115)17-6-27(87)53(101)60(108)42(17)43-44(80(121)128-65)66(63(111)62(110)61(43)109)124-33-4-15(3-25(85)46(33)94)72(113)134-82-69-67(129-76(117)19-8-29(89)49(97)56(104)38(19)40-21(78(119)131-69)10-31(91)51(99)58(40)106)64-34(125-82)12-122-73(114)16-5-26(86)47(95)54(102)36(16)37-18(75(116)127-64)7-28(88)48(96)55(37)103/h1-11,34-35,64-65,67-70,81-111H,12-13H2/t34-,35-,64-,65-,67+,68+,69-,70-,81-,82+/m1/s1

InChI Key

FFZOOOCGCNFHAQ-GWOIDVGPSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)OC5=C(C(=C(C6=C5C(=O)O[C@@H]7[C@@H](COC(=O)C8=CC(=C(C(=C86)O)O)O)O[C@@H]([C@H]9[C@H]7OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O9)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)OC5=C(C(=C(C6=C5C(=O)OC7C(COC(=O)C8=CC(=C(C(=C86)O)O)O)OC(C9C7OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O9)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Synonyms

sanguiin H 6
sanguiin H-6

Origin of Product

United States

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